molecular formula C8H3F3INO B1413026 3-Iodo-5-(trifluoromethoxy)benzonitrile CAS No. 1806489-37-1

3-Iodo-5-(trifluoromethoxy)benzonitrile

Cat. No. B1413026
M. Wt: 313.01 g/mol
InChI Key: YYHFONFRJPBKIF-UHFFFAOYSA-N
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Description

“3-Iodo-5-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 691877-05-1 . It has a molecular weight of 297.02 . It is a solid substance that should be stored at 2-8°C .


Molecular Structure Analysis

The InChI code for “3-Iodo-5-(trifluoromethoxy)benzonitrile” is 1S/C8H3F3IN/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“3-Iodo-5-(trifluoromethoxy)benzonitrile” is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Iodination and Continuous Flow Chemistry

The iodination of related compounds, such as 4-fluoro-2-(trifluoromethyl)benzonitrile, has been explored through C–H lithiation and treatment with iodine under continuous flow conditions. This process is significant for producing iodinated regioisomers, essential in various chemical syntheses and research applications. The study by Dunn et al. (2018) highlights the effectiveness of different bases in achieving the desired iodination.

Electrophilic Trifluoromethylation

Research on the trifluoromethylation of aromatic compounds, as demonstrated in the work of Mejía & Togni (2012), is relevant to the application of 3-Iodo-5-(trifluoromethoxy)benzonitrile. This process involves the use of hypervalent iodine reagents and has implications in the synthesis of trifluoromethylated aromatic compounds.

Applications in Solar Cell Technology

Benzonitrile-based electrolytes, closely related to the chemical structure of interest, have been found beneficial in dye-sensitized solar cells (DSSCs). This application is crucial for enhancing the stability and efficiency of solar cells. Latini et al. (2014) demonstrated the use of benzonitrile as an efficient electrolyte solvent in DSSCs.

Involvement in Coordination Chemistry

The compound also finds application in coordination chemistry, as seen in the study of uranium(III)/(IV) nitrile adducts by Enriquez, Scott, & Neu (2005). This research provides insights into the synthesis of complexes for understanding fundamental actinide coordination chemistry, where similar nitrile compounds are used.

Use in Organic Synthesis

The synthesis of various organic compounds, particularly those with pharmaceutical implications, often involves intermediates or reagents with similar structures to 3-Iodo-5-(trifluoromethoxy)benzonitrile. For example, Yamashita et al. (1989) developed a practical synthesis of a potential antitumor agent, using related iodinated and trifluoromethylated compounds.

Catalysis and Redox Chemistry

The compound can be relevant in studies involving catalysis and redox reactions. For instance, the research on cobalt corroles in the catalytic reduction of dioxygen by Kadish et al. (2008) provides insights into catalytic activities that could be pertinent to derivatives of 3-Iodo-5-(trifluoromethoxy)benzonitrile.

Safety And Hazards

The safety information for “3-Iodo-5-(trifluoromethoxy)benzonitrile” includes several hazard statements: H301;H312+H332;H319;H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-iodo-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-2-5(4-13)1-6(12)3-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHFONFRJPBKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-(trifluoromethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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